Superior Leaving Group for High-Yield Cross-Coupling Reactions Compared to Chloro- and Fluoro- Analogs
In a study on the photoreaction of 4-halogenated 1-acylnaphthalenes, 4-bromoacylnaphthalenes demonstrated significantly higher yields of the substitution product compared to their 4-chloro and 4-fluoro counterparts [1]. This is attributed to the lower C-Br bond dissociation energy, which facilitates the key bond-breaking step.
| Evidence Dimension | Reactivity (Yield of substitution product) |
|---|---|
| Target Compound Data | 4-bromoacylnaphthalenes (a close structural analog of the target compound) show 'much higher yields' of the substitution product [1]. |
| Comparator Or Baseline | 4-chloroacylnaphthalenes and 4-fluoroacylnaphthalenes exhibit lower yields under identical conditions [1]. |
| Quantified Difference | The difference is reported as 'much higher yields,' which is a consequence of the lower C-Br bond dissociation energy [1]. |
| Conditions | Photoreaction of 4-halogenated 1-acylnaphthalenes in the presence of alpha-cyanoenamines [1]. |
Why This Matters
For synthetic chemists, this translates to a more efficient and higher-yielding reaction when using the 4-bromo derivative as a building block in cross-coupling steps, saving time and resources.
- [1] Monika Schmidt. Zur Photoreaktion 4-halogenierter 1-Acylnaphthaline mit alpha-Cyanenaminen. Doctoral Thesis, Universität Duisburg-Essen, 2002. View Source
